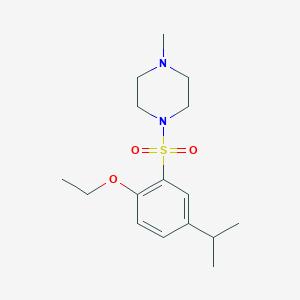

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine

Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is a sulfonated piperazine derivative characterized by a 2-ethoxy-5-isopropylphenyl group attached to the sulfonyl moiety and a methyl substituent on the piperazine ring. The ethoxy and isopropyl substituents on the phenyl ring likely influence its lipophilicity, solubility, and target binding affinity compared to other analogs .

Properties

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-5-21-15-7-6-14(13(2)3)12-16(15)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYQLQABXAIEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Introduction of the Isopropyl Group: The isopropyl group is usually introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine or alcohol.

Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction, where a diamine reacts with a dihaloalkane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or isopropyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

Industry: Used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Sildenafil Citrate

Sildenafil citrate (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate) shares the 4-methylpiperazine sulfonate backbone but incorporates a pyrazolo-pyrimidine moiety at the 3-position of the ethoxyphenyl ring. Key differences include:

- Substituent Effects : The target compound lacks the heterocyclic pyrazolo-pyrimidine group, which is critical for sildenafil’s PDE5 inhibitory activity . Instead, the 5-isopropyl group may alter steric interactions with enzymatic targets.

- Physicochemical Properties : Sildenafil’s ampholytic nature (pH-dependent solubility) arises from its ionizable pyrimidine nitrogen and sulfonate group . The target compound’s solubility profile may differ due to the absence of the pyrimidine ring.

- Pharmacokinetics : Sildenafil’s oral bioavailability (~40%) is influenced by first-pass metabolism and interactions (e.g., with energy drinks) . Structural divergence in the target compound could modulate metabolic stability.

Piperazine Sulfonates with Varied Aromatic Substituents

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-4-methylpiperazine ()

- Structural Differences : The 4-ethoxy-2,5-dimethylphenyl group replaces the 2-ethoxy-5-isopropylphenyl group.

- Implications : Increased methyl substitution may enhance lipophilicity but reduce steric accessibility for target binding compared to the isopropyl group.

1-(6-Chloropyridin-3-ylsulfonyl)-4-methylpiperazine ()

- Structural Differences : A chloropyridinyl group replaces the ethoxy-isopropylphenyl ring.

4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine ()

- Structural Differences : Features a 4-isopropoxyphenyl sulfonate and a 5-chloro-2-methylphenyl group.

1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine ()

- Structural Differences : Contains a naphthaleneoxypropargyl chain and 2,5-dimethoxyphenyl group.

- Functional Contrast: Demonstrates immunomodulatory effects (CD4+/CD8+ cell modulation) rather than PDE inhibition, highlighting how divergent substituents redirect biological activity .

1-(3-Chloropropyl)-4-methylpiperazine ()

- Structural Differences : Lacks the sulfonate group; features a chloropropyl chain.

- Functional Contrast : Serves as a synthetic intermediate for selenium-containing antioxidants, emphasizing the versatility of methylpiperazine scaffolds in diverse applications .

Biological Activity

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 488.60 g/mol. Its structure features a piperazine ring, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds containing piperazine moieties are known to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. For instance, studies have shown that derivatives similar to this compound exhibit significant AChE inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : Research indicates that the sulfonamide functionality in the compound enhances its antibacterial properties. Compounds with similar structures have demonstrated potent activity against various bacterial strains, making them candidates for antibiotic development .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activities of related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |

| Urease Inhibition | 1.21 ± 0.005 | |

| Antibacterial Activity | Varies by strain | |

| Antitumor Activity | Significant |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several piperazine derivatives, including those with sulfonamide groups. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cells. The findings revealed that these compounds could reduce cell death and promote survival in vitro, indicating their potential in treating neurodegenerative disorders .

- Cancer Chemotherapy : Research has also highlighted the anticancer potential of piperazine derivatives. Compounds structurally related to this compound were found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine?

- Methodology :

- Sulfonylation : React 4-methylpiperazine with a sulfonyl chloride derivative of 2-ethoxy-5-isopropylphenol under basic conditions (e.g., DCM with triethylamine or DIPEA) to form the sulfonamide bond. Reaction monitoring via TLC or LC-MS is critical for intermediate verification .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the sulfonyl group .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (Category 2 hazards) .

Q. What analytical techniques are recommended for structural confirmation?

- Techniques :

- NMR : H and C NMR to verify sulfonamide linkage and substituent positions (e.g., ethoxy/isopropyl groups).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., m/z 365.3 for CHNOS) .

- XRPD : X-ray powder diffraction to assess crystallinity and polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yields?

- Optimization Strategies :

- Solvent Selection : Use DCM or THF for better solubility of aromatic sulfonyl chlorides.

- Catalysis : Add catalytic DMAP to accelerate sulfonamide bond formation .

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Approach :

- Assay Validation : Use standardized protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase assays) to ensure reproducibility .

- Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target effects.

- Structural Analog Comparison : Compare with analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to isolate functional group contributions to activity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase II) using AutoDock Vina to rationalize inhibitory activity .

Q. What advanced characterization methods confirm thermal stability and degradation pathways?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.